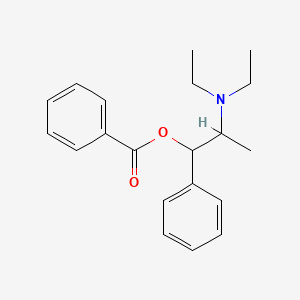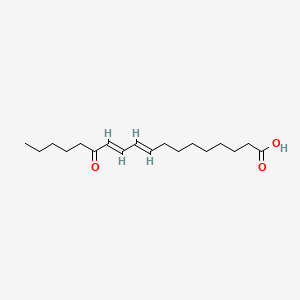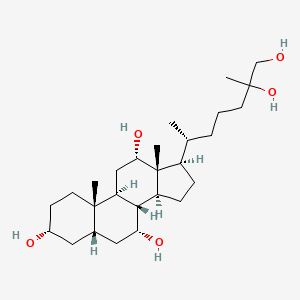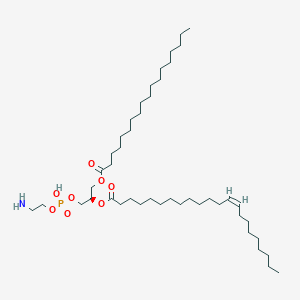
1-octadecanoyl-2-(13Z-docosenoyl)-sn-glycero-3-phosphoethanolamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PE(18:0/22:1(13Z)), also known as PE(40:1) or GPEtn(18:0/22:1), belongs to the class of organic compounds known as phosphatidylethanolamines. These are glycerophosphoetahnolamines in which two fatty acids are bonded to the glycerol moiety through ester linkages. Thus, PE(18:0/22:1(13Z)) is considered to be a glycerophosphoethanolamine lipid molecule. PE(18:0/22:1(13Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PE(18:0/22:1(13Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PE(18:0/22:1(13Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PE(18:0/22:1(13Z)) participates in a number of enzymatic reactions. In particular, Cytidine monophosphate and PE(18:0/22:1(13Z)) can be biosynthesized from CDP-ethanolamine and DG(18:0/22:1(13Z)/0:0); which is catalyzed by the enzyme choline/ethanolaminephosphotransferase. Furthermore, PE(18:0/22:1(13Z)) can be biosynthesized from PS(18:0/22:1(13Z)); which is catalyzed by the enzyme phosphatidylserine decarboxylase. Furthermore, PE(18:0/22:1(13Z)) can be biosynthesized from PS(18:0/22:1(13Z)) through the action of the enzyme phosphatidylserine decarboxylase. Finally, Cytidine monophosphate and PE(18:0/22:1(13Z)) can be biosynthesized from CDP-ethanolamine and DG(18:0/22:1(13Z)/0:0) through its interaction with the enzyme choline/ethanolaminephosphotransferase. In humans, PE(18:0/22:1(13Z)) is involved in phosphatidylcholine biosynthesis PC(18:0/22:1(13Z)) pathway and phosphatidylethanolamine biosynthesis pe(18:0/22:1(13Z)) pathway.
PE(18:0/22:1(13Z)) is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine.
科学的研究の応用
1. Model Membrane Studies
1-Octadecanoyl-2-decanoyl-sn-glycero-3-phosphoethanolamine, a variant of the target compound, has been used in model membrane studies. Lin et al. (1995) explored its interaction with dimyristoyl phosphatidylethanolamine, revealing miscibility in lipid bilayers and phase behavior at different pH levels, highlighting its utility in studying membrane dynamics and interactions (Lin, Li, Brumbaugh, & Huang, 1995).
2. Lipid Structural Analysis
Unusual molecular species of phospholipids, including 1-octadecanoyl-2-(13Z-docosenoyl)-sn-glycero-3-phosphoethanolamine, have been isolated and analyzed using high-performance liquid chromatography and mass spectrometry. This research, by Dasgupta et al. (1987), contributes to our understanding of the structural diversity of phospholipids in various biological materials, including marine sponges (Dasgupta, Ayanoglu, Tomer, & Djerassi, 1987).
3. Polymerizable Phosphoethanolamine Synthesis
The synthesis of polymerizable bis-substituted phosphoethanolamines like this compound has been explored for potential applications in creating novel polymers. Srisiri, Lee, and O'Brien (1995) reported on this area, contributing to the field of synthetic organic chemistry and materials science (Srisiri, Lee, & O'Brien, 1995).
4. Characterization in Biological Systems
Characterizing the molecular species of phosphatidylethanolamine, including variants similar to the target compound, in biological systems like the kidney of freshwater snails has been a topic of research. Chen, Carvey, and Li (1999) contributed to this field by using chromatography and mass spectrometry, enhancing our understanding of lipid composition in specific organisms (Chen, Carvey, & Li, 1999).
特性
分子式 |
C45H88NO8P |
|---|---|
分子量 |
802.2 g/mol |
IUPAC名 |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (Z)-docos-13-enoate |
InChI |
InChI=1S/C45H88NO8P/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-45(48)54-43(42-53-55(49,50)52-40-39-46)41-51-44(47)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h17,19,43H,3-16,18,20-42,46H2,1-2H3,(H,49,50)/b19-17-/t43-/m1/s1 |
InChIキー |
KVCSFWAPYZJNRB-RPBJOJELSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCC=CCCCCCCCC |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


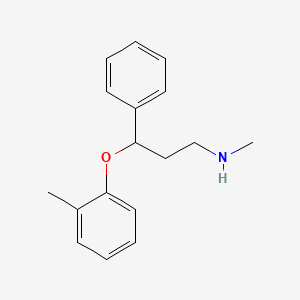
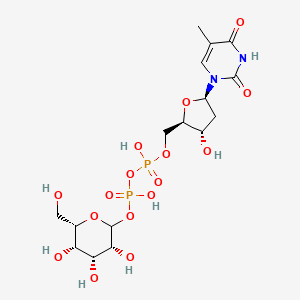

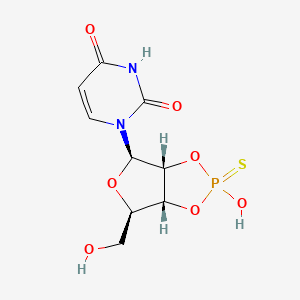
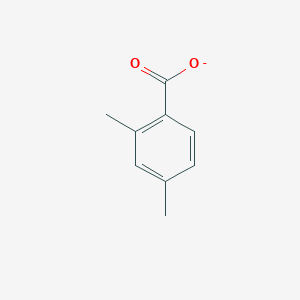
![5-benzoyl-6-methyl-4-[4-(4-morpholinyl)phenyl]-3,4-dihydro-1H-pyrimidin-2-one](/img/structure/B1242702.png)



